2,4,6-Trihexyl-1,3,5-trioxane
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Overview
Description
2,4,6-Trihexyl-1,3,5-trioxane is an organic compound with the molecular formula C21H42O3 It is a derivative of 1,3,5-trioxane, where the hydrogen atoms at positions 2, 4, and 6 are replaced by hexyl groups
Preparation Methods
2,4,6-Trihexyl-1,3,5-trioxane can be synthesized through the trimerization of hexanal in the presence of an acid catalyst. The reaction typically involves the following steps:
Hexanal Preparation: Hexanal is prepared through the oxidation of hexanol.
Trimerization: Hexanal undergoes trimerization in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form this compound.
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and catalyst concentration, are optimized to maximize the production efficiency.
Chemical Reactions Analysis
2,4,6-Trihexyl-1,3,5-trioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,6-Trihexyl-1,3,5-trioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trihexyl-1,3,5-trioxane involves its interaction with specific molecular targets. The hexyl groups provide hydrophobic interactions, while the trioxane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2,4,6-Trihexyl-1,3,5-trioxane can be compared with other trioxane derivatives such as 2,4,6-trimethyl-1,3,5-trioxane (paraldehyde) and 2,4,6-triethyl-1,3,5-trioxane. While all these compounds share the trioxane ring structure, the different alkyl groups impart unique physical and chemical properties. For example, paraldehyde is known for its use as a sedative and anticonvulsant, whereas this compound is primarily studied for its synthetic and industrial applications .
Properties
CAS No. |
62427-72-9 |
---|---|
Molecular Formula |
C21H42O3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
2,4,6-trihexyl-1,3,5-trioxane |
InChI |
InChI=1S/C21H42O3/c1-4-7-10-13-16-19-22-20(17-14-11-8-5-2)24-21(23-19)18-15-12-9-6-3/h19-21H,4-18H2,1-3H3 |
InChI Key |
AOOKUJVRLOWIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OC(OC(O1)CCCCCC)CCCCCC |
Origin of Product |
United States |
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